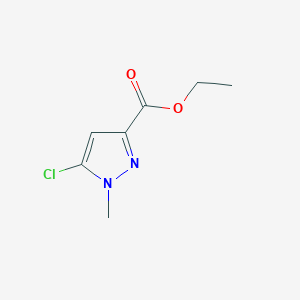

ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVQPKDTOICGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653285 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172229-72-9 | |

| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the temperature is maintained around 50°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrazole derivatives.

Hydrolysis: Formation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Oxidation and Reduction: Formation of pyrazole-3-carboxylic acid derivatives or pyrazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Building Block for Pharmaceuticals

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic properties such as:

- Anti-inflammatory agents : Inhibiting cyclooxygenase (COX) enzymes, which reduces pro-inflammatory mediators.

- Antimicrobial agents : Exhibiting activity against various bacterial strains.

- Anticancer agents : Targeting specific pathways involved in cancer cell proliferation.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. This highlights its potential in developing new anti-inflammatory drugs.

Agrochemical Applications

Development of Bioactive Compounds

The compound is utilized in formulating agrochemicals such as herbicides, fungicides, and insecticides. Its bioactive properties make it effective against various pests and diseases affecting crops.

Case Study: Herbicide Development

Research has shown that formulations containing this compound effectively control weed populations without harming crops. This application is crucial for sustainable agricultural practices.

Material Science Applications

Synthesis of Advanced Materials

In material science, this compound is a precursor for synthesizing polymers and coordination complexes. These materials have applications in catalysis and electronic devices.

Case Study: Polymer Synthesis

A recent study reported the use of this compound in creating novel polymeric materials that exhibit enhanced electrical conductivity and mechanical strength. These materials are being explored for use in electronic applications such as sensors and transistors .

Wirkmechanismus

The mechanism of action of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Comparisons

Key Observations:

In contrast, methoxy (OCH₃) and hydroxy (OH) groups in analogs are electron-donating, reducing electrophilicity but improving solubility via hydrogen bonding . Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and membrane permeability in biological systems .

Molecular Weight and Steric Effects :

- The allyl-substituted analog (CAS 1530821-98-7) has a higher molecular weight (228.68 g/mol) due to the bulky allyl group, which may introduce steric hindrance, affecting binding interactions in catalytic or receptor-based applications .

Physicochemical Properties :

- Solubility : Hydroxy-substituted analogs (CAS 51985-95-6, 51986-17-5) likely exhibit higher aqueous solubility compared to the chloro derivative due to polar OH groups .

- Stability : The electron-withdrawing chloro group in the target compound may enhance stability against nucleophilic attack compared to methoxy or hydroxy analogs .

Research Findings and Trends

- Commercial Viability : The discontinuation of the target compound () contrasts with the availability of its methoxy analog (CAS 139297-50-0), suggesting greater demand or synthetic feasibility for the latter .

Biologische Aktivität

Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molar Mass | 203.61 g/mol |

| Functional Groups | Carboxylate, Chloro, Pyrazole |

The presence of the chloro group and the pyrazole ring contributes to its biological activity, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit specific enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory properties.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction: It can interact with various receptors, potentially modulating signaling pathways associated with inflammatory responses .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, studies indicate that derivatives of this compound can selectively inhibit COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

A study evaluated a series of pyrazole derivatives, including this compound, for their COX inhibitory activity. The most potent compounds showed IC50 values significantly lower than those of standard NSAIDs like diclofenac .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains, although results have been mixed. Some derivatives demonstrated notable activity against Gram-positive bacteria, while others showed limited effectiveness against Gram-negative bacteria .

Applications in Medicinal Chemistry and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals:

Medicinal Chemistry:

- Building Block for Drug Development: It is used in the synthesis of compounds targeting inflammatory diseases and other conditions.

Agrochemical Applications:

- Pesticides and Herbicides: Its bioactive properties make it suitable for developing effective agrochemicals.

Research Findings Summary

Recent studies have highlighted the compound's potential across various fields:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.